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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)azetidine

Cat. No.: B121924 Get Quote

For researchers, scientists, and professionals in drug development, this guide provides a

detailed overview of the spectroscopic data and a plausible synthetic pathway for the versatile

heterocyclic compound, 3-(4-Chlorophenyl)azetidine.

This document compiles available spectroscopic information, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate the

characterization of 3-(4-Chlorophenyl)azetidine. A general experimental protocol for its

synthesis is also outlined, providing a foundational methodology for its preparation in a

laboratory setting.

Spectroscopic Data Analysis
While a complete set of experimentally verified spectra for 3-(4-Chlorophenyl)azetidine is not

readily available in public databases, the following tables summarize the predicted and

expected spectral data based on the analysis of its structural analogs and computational

modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 3-(4-Chlorophenyl)azetidine
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35 d 2H Ar-H (ortho to Cl)

~7.25 d 2H Ar-H (meta to Cl)

~4.0-4.2 m 1H CH (azetidine ring)

~3.8-4.0 m 2H CH₂ (azetidine ring)

~3.6-3.8 m 2H CH₂ (azetidine ring)

~2.0-3.0 br s 1H NH

Table 2: Predicted ¹³C NMR Spectral Data for 3-(4-Chlorophenyl)azetidine

Chemical Shift (δ, ppm) Assignment

~140 Ar-C (quaternary, attached to azetidine)

~133 Ar-C (quaternary, attached to Cl)

~129 Ar-CH

~128 Ar-CH

~55 CH₂ (azetidine ring)

~55 CH₂ (azetidine ring)

~40 CH (azetidine ring)

Note: Predicted chemical shifts are estimates and may vary based on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for 3-(4-Chlorophenyl)azetidine
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Broad N-H Stretch

~3050 Medium Aromatic C-H Stretch

~2950-2850 Medium Aliphatic C-H Stretch

~1600, ~1490 Strong, Medium Aromatic C=C Stretch

~1100 Strong C-N Stretch

~1090, ~1015 Strong C-Cl Stretch

~820 Strong
p-Substituted Benzene C-H

Bend

Mass Spectrometry (MS)
The PubChem database provides predicted mass spectrometry data for 3-(4-
Chlorophenyl)azetidine (C₉H₁₀ClN).[1]

Table 4: Predicted Mass Spectrometry Data for 3-(4-Chlorophenyl)azetidine

Adduct Predicted m/z

[M+H]⁺ 168.05745

[M+Na]⁺ 190.03939

[M-H]⁻ 166.04289

[M]⁺ 167.04962

M represents the molecular ion.

Experimental Protocols
A detailed, peer-reviewed experimental protocol for the specific synthesis of 3-(4-
Chlorophenyl)azetidine is not widely available in the public domain. However, a general and
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plausible synthetic approach involves the cyclization of a suitable acyclic precursor. The

following diagram illustrates a conceptual synthetic workflow.

Starting Materials Knoevenagel Condensation

Michael Addition

Reduction & Cyclization Final Product

4-chlorobenzaldehyde

Base (e.g., Piperidine)Malonic Acid Ester Intermediate 1
(Substituted Acrylate)

AdditionAmmonia Intermediate 2
(β-Amino Ester)

ReductionReducing Agent
(e.g., LiAlH₄)

Intermediate 3
(Amino Alcohol)

Cyclization
(e.g., via Mesylation) 3-(4-Chlorophenyl)azetidine

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of 3-(4-Chlorophenyl)azetidine.

General Synthetic Procedure:
Knoevenagel Condensation: 4-Chlorobenzaldehyde is reacted with a malonic acid ester in

the presence of a base (e.g., piperidine) to form a substituted acrylate intermediate.

Michael Addition: The acrylate intermediate undergoes a Michael addition with ammonia to

yield a β-amino ester.

Reduction: The ester group of the β-amino ester is reduced to a primary alcohol using a

suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to form the

corresponding γ-amino alcohol.

Cyclization: The γ-amino alcohol is then cyclized to form the azetidine ring. This is typically

achieved by converting the hydroxyl group into a good leaving group (e.g., by mesylation)
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followed by intramolecular nucleophilic substitution by the amino group.

Purification: The final product, 3-(4-Chlorophenyl)azetidine, is purified using standard

laboratory techniques such as column chromatography or distillation.

Logical Relationship of Spectroscopic Analysis
The characterization of the synthesized 3-(4-Chlorophenyl)azetidine involves a coordinated

application of various spectroscopic techniques to confirm its structure and purity.

Spectroscopic Techniques

Derived Information

Synthesized Compound

NMR (¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Proton & Carbon Framework
Connectivity

Functional Groups
(N-H, C-Cl, Aromatic)

Molecular Weight
Elemental Composition

Structure Confirmation of
3-(4-Chlorophenyl)azetidine

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic characterization of 3-(4-
Chlorophenyl)azetidine.

This integrated analytical approach ensures a comprehensive and unambiguous structural

elucidation of the target molecule, which is crucial for its application in research and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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